molecular formula C10H11BrO B3374227 Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy]- CAS No. 10178-53-7

Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy]-

Cat. No. B3374227
CAS RN: 10178-53-7
M. Wt: 227.1 g/mol
InChI Key: HPZXEWQLFFUHHD-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy-] is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields.

Scientific Research Applications

Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy-] has potential applications in the field of organic synthesis as a versatile building block for the synthesis of various compounds. It has also been investigated for its potential use as a flame retardant in polymers.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy-] is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles to form covalent bonds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy-]. However, studies have shown that it can cause irritation to the skin, eyes, and respiratory tract. It is also considered to be a potential carcinogen.

Advantages and Limitations for Lab Experiments

One advantage of using Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy-] in lab experiments is its versatility as a building block for the synthesis of various compounds. However, its potential toxicity and carcinogenicity make it important to handle with care and use appropriate safety measures.

Future Directions

There are several potential future directions for research on Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy-]. One area of interest is its potential use as a flame retardant in polymers. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. There is also potential for the synthesis of new compounds using Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy-] as a building block.

properties

IUPAC Name

1-bromo-2-(2-methylprop-2-enoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZXEWQLFFUHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538138
Record name 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene

CAS RN

10178-53-7
Record name 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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